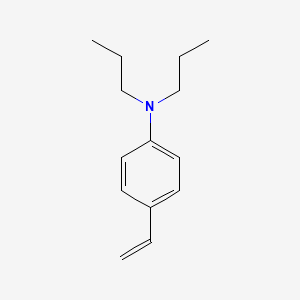

4-(N,N-Dipropylamino)styrene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(N,N-Dipropylamino)styrene is a useful research compound. Its molecular formula is C14H21N and its molecular weight is 203.329. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Heterogeneous PET Fluorescent Sensors

- Application : Development of polymers for use as heterogeneous photoinduced electron transfer (PET) fluorescent sensors.

- Key Insight : Certain polymers, when combined with dyes like 4-(N,N-Dimethylaminoethylene)amino-N-allyl-1,8-naphthalimide, can act as sensors, exhibiting varied fluorescence in the presence of protons and metal cations.

- Source : (Grabchev et al., 2002).

Redox-Active Polystyrenes for Batteries

- Application : Use in rechargeable batteries.

- Key Insight : Polystyrenes with redox-active nitroxide radicals show potential as electrode-active materials in batteries due to their high charge/discharge capacity.

- Source : (Suga et al., 2007).

Anionic Polymerization of Novel Styrene Derivatives

- Application : Creation of optically active polymers.

- Key Insight : Polymerization of styrene derivatives with various amino groups leads to optically active polymers, potentially useful in specialized applications like chiral technologies.

- Source : (Ajiro et al., 2004).

Styrenic Thermoplastic Elastomers

- Application : Synthesis of amino-functionalized crystalline styrenic thermoplastic elastomers.

- Key Insight : Copolymerization of 4-(N,N-diphenylamino)styrene with isoprene using a scandium catalyst produces elastomers with distinct thermal properties.

- Source : (Guo et al., 2020).

High-Speed Photorefractive Response in Polymer Composites

- Application : Development of dynamic holographic displays.

- Key Insight : Poly(4-diphenylamino)styrene-based composites demonstrate high-speed photorefractive response, making them suitable for applications like dynamic holographic displays.

- Source : (Tsujimura et al., 2012).

Styrene Biosynthesis from Glucose

- Application : Eco-friendly production of styrene.

- Key Insight : Engineered E. coli can convert glucose into styrene, offering a sustainable alternative to petrochemical production methods.

- Source : (Mckenna & Nielsen, 2011).

Mecanismo De Acción

Target of Action

Related compounds such as 4-(n,n-diphenylamino)styrene have been studied in the context of polymer chemistry . These compounds are often used in the synthesis of amino-functionalized crystalline styrenic thermoplastic elastomers .

Mode of Action

It’s known that similar compounds like 4-(n,n-diphenylamino)styrene can undergo copolymerization with isoprene, catalyzed by a half-sandwich scandium compound . This process results in the formation of new classes of amino-functionalized crystalline styrenic thermoplastic elastomers .

Biochemical Pathways

Styrene, a structurally similar compound, is known to be degraded by various microorganisms under aerobic and anaerobic conditions . The degradation of styrene proceeds via several peripheral pathways, yielding central intermediates such as 3-vinylcatechol, phenylacetic acid, benzoic acid, or 2-ethylhexanol .

Pharmacokinetics

It’s known that similar compounds like 4-(n,n-dipropylamino)benzaldehyde can inhibit the oxidation of all-trans retinal to all-trans retinoic acid by aldh1a1 .

Result of Action

It’s known that similar compounds like 4-(n,n-diphenylamino)styrene can result in the formation of new classes of amino-functionalized crystalline styrenic thermoplastic elastomers .

Action Environment

It’s known that the copolymerization of similar compounds like 4-(n,n-diphenylamino)styrene with isoprene can be catalyzed by a half-sandwich scandium compound .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

4-(N,N-Dipropylamino)styrene interacts with the ALDH enzymes, specifically ALDH1A1 . It inhibits the oxidation of all-trans retinal to all-trans retinoic acid by ALDH1A1 . The nature of these interactions is reversible, and the degree of inhibition is highly dependent on the structure of the aldehyde substrate .

Cellular Effects

The effects of this compound on cells are largely due to its interaction with ALDH enzymes. By inhibiting ALDH1A1, it can potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with ALDH enzymes, leading to enzyme inhibition . This inhibition can result in changes in gene expression and metabolic processes within the cell .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have not been extensively studied. Given its role as a reversible inhibitor of ALDH enzymes, it is likely that its effects would be dependent on the presence and concentration of the compound in the experimental system .

Metabolic Pathways

This compound is involved in the metabolic pathways related to the oxidation of aldehydes, specifically those catalyzed by ALDH enzymes . It interacts with these enzymes and can influence metabolic flux or metabolite levels .

Subcellular Localization

Given its interaction with ALDH enzymes, it is likely that it would be found in locations where these enzymes are present .

Propiedades

IUPAC Name |

4-ethenyl-N,N-dipropylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N/c1-4-11-15(12-5-2)14-9-7-13(6-3)8-10-14/h6-10H,3-5,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHDPXEYMQKJJSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1=CC=C(C=C1)C=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190890-57-3 |

Source

|

| Record name | 4-ethenyl-N,N-dipropylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-chloro-6-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2498272.png)

![2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)-N-(3-METHOXYPHENYL)BUTANAMIDE](/img/structure/B2498278.png)

![3-(Pyridin-3-yl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridazine](/img/structure/B2498279.png)

![3-[(1-Cyanoethyl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2498280.png)

![N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2498281.png)

![2-(Ethylsulfanyl)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine](/img/structure/B2498284.png)

![(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide](/img/structure/B2498290.png)

![N-(3-(dimethylamino)propyl)-3-fluoro-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2498291.png)

![1-[(4-chlorophenyl)methyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2498292.png)

![4-({2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)benzonitrile](/img/structure/B2498293.png)